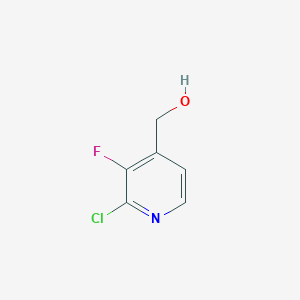

(2-Chloro-3-fluoropyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-chloro-3-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUIRRXRGQQTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716718 | |

| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946127-54-4 | |

| Record name | (2-Chloro-3-fluoropyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol (CAS 946127-54-4): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold

(2-Chloro-3-fluoropyridin-4-yl)methanol, bearing the CAS number 946127-54-4, is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its strategic importance lies in the unique arrangement of its substituents: a chlorine atom, a fluorine atom, and a hydroxymethyl group. This combination of features offers medicinal chemists a versatile scaffold for creating novel therapeutics, particularly in the realm of kinase inhibitors. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic properties and binding affinity to target proteins, while the hydroxymethyl group provides a convenient handle for further chemical modifications.[1][2] This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, with a focus on its role in the development of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Properties

(2-Chloro-3-fluoropyridin-4-yl)methanol is typically a solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 946127-54-4 | [3] |

| Molecular Formula | C₆H₅ClFNO | [3] |

| Molecular Weight | 161.56 g/mol | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 263.684 °C at 760 mmHg | [4] |

| Density | 1.434 g/cm³ | [4] |

| Flash Point | 113.272 °C | [4] |

| Refractive Index | 1.546 | [4] |

| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [3] |

| SMILES | OCc1cc(F)c(Cl)nc1 | [5] |

Chemical Structure:

Caption: Chemical structure of (2-Chloro-3-fluoropyridin-4-yl)methanol.

Synthesis and Reactivity

The primary and most direct route to (2-Chloro-3-fluoropyridin-4-yl)methanol is through the reduction of its corresponding aldehyde, 2-Chloro-3-fluoropyridine-4-carboxaldehyde (CAS 329794-28-7).[6] This transformation is a standard procedure in organic synthesis, often employing mild reducing agents to selectively target the aldehyde functional group.

Synthetic Pathway:

Caption: Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol via reduction.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from a general procedure for the reduction of substituted pyridinyl aldehydes.[7]

Materials:

-

2-Chloro-3-fluoropyridine-4-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (reagent grade)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-3-fluoropyridine-4-carboxaldehyde (1 equivalent) in methanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (2-Chloro-3-fluoropyridin-4-yl)methanol can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting other potentially reducible functional groups on the pyridine ring.[8][9]

-

Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions. It is capable of protonating the intermediate alkoxide to yield the final alcohol product.[10]

-

Low Temperature (0°C): Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions.

-

Aqueous Work-up and Extraction: This standard procedure is used to remove inorganic byproducts and isolate the desired organic product.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique substitution pattern of (2-Chloro-3-fluoropyridin-4-yl)methanol makes it a highly sought-after intermediate in the synthesis of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The chloro and fluoro substituents on the pyridine ring can engage in specific interactions with the amino acid residues in the ATP-binding pocket of kinases, thereby enhancing the potency and selectivity of the inhibitor.[1][2] The hydroxymethyl group at the 4-position serves as a versatile attachment point for linking to other molecular fragments, allowing for the construction of larger, more complex inhibitor molecules.

Workflow for Application in Kinase Inhibitor Synthesis:

Caption: A representative workflow for utilizing (2-Chloro-3-fluoropyridin-4-yl)methanol in the synthesis and evaluation of kinase inhibitors.

Safety and Handling

(2-Chloro-3-fluoropyridin-4-yl)methanol is classified as harmful if swallowed and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed)[3]

In case of accidental exposure, it is important to seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanol is a strategically important and versatile building block in medicinal chemistry. Its well-defined synthesis, coupled with the unique electronic and steric properties conferred by its substituents, makes it an invaluable tool for the design and synthesis of novel therapeutic agents, particularly in the competitive field of kinase inhibitor development. As the quest for more selective and potent drugs continues, the demand for such highly functionalized scaffolds is expected to grow, further solidifying the importance of (2-Chloro-3-fluoropyridin-4-yl)methanol in the drug discovery pipeline.

References

-

Sodium Borohydride. Common Organic Chemistry. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Compounds and compositions as protein kinase inhibitors. US Patent 7,589,101 B2. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof. US Patent 9,643,927 B1. [Link]

-

Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]

-

Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PMC - NIH. [Link]

- Substituted pyridine derivatives as SARM1 inhibitors.

-

Drug Discovery Patents. Charles River Laboratories. [Link]

-

(2-Chloro-3-fluoropyridin-4-YL)methanol. Molbase. [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23). YouTube. [Link]

-

Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. PubMed. [Link]

-

Structure--activity relationship of quinolones. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. PubMed. [Link]

-

Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. ResearchGate. [Link]

-

DIASTEREOSELECTIVE SYNTHESIS OF PROTECTED VICINAL AMINO ALCOHOLS. Organic Syntheses. [Link]

-

Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. PubMed. [Link]

-

Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. NIH. [Link]

- A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

A porphyrin co-catalyst enhancing low-temperature CO2 hydrogenation at the water–CuxAuy/ZnO interface. Journal of Materials Chemistry A. [Link]

Sources

- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 7. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of (2-Chloro-3-fluoropyrin-4-yl)methanol

This document provides an in-depth technical examination of (2-Chloro-3-fluoropyridin-4-yl)methanol, a key heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. The guide moves beyond a simple recitation of data, offering insights into the experimental causality and validation necessary for its effective application in a research setting.

Compound Identity and Structural Characteristics

(2-Chloro-3-fluoropyridin-4-yl)methanol is a substituted pyridine derivative. The strategic placement of chloro and fluoro groups, along with a hydroxymethyl functional group, makes it a versatile synthon for introducing the pyridinyl moiety into more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 946127-54-4 | [1][2] |

| Molecular Formula | C₆H₅ClFNO | [1][2] |

| Molecular Weight | 161.56 g/mol | [1][2] |

| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CN=C(C(=C1CO)F)Cl |[1] |

Physicochemical Properties

The physical properties of a compound are critical determinants of its handling, storage, and reactivity. The data presented here are compiled from commercial suppliers and chemical databases. It is imperative for researchers to recognize that these values, particularly boiling points, can be theoretical predictions and should be confirmed experimentally where precise application is required.

Table 2: Summary of Physical and Chemical Properties

| Property | Value / Description | Rationale & Experimental Context |

|---|---|---|

| Appearance | Solid | The compound exists as a solid at standard temperature and pressure, which simplifies handling and weighing operations compared to volatile liquids.[1] |

| Boiling Point | 263.7 °C at 760 mmHg (Predicted) | This value is a computational prediction.[2][3] Experimental determination via distillation is often challenging for such compounds, as they may decompose at high temperatures. Vacuum distillation is the preferred method for purification if required. |

| Density | ~1.434 g/cm³ (Predicted) | This predicted density suggests the solid is significantly denser than water.[2][3] This is typical for halogenated aromatic compounds. |

| Solubility | Data not explicitly available | As a polar molecule with a hydroxyl group, it is expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Experimental verification is crucial for reaction setup and purification. |

| Flash Point | 113.3 °C (Predicted) | This is a predicted value, indicating the lowest temperature at which vapors could form an ignitable mixture with air.[2][3] While not highly flammable, it should be kept away from open flames. |

| pKa | Data not explicitly available | The pyridine nitrogen is basic, but its pKa will be significantly lowered by the electron-withdrawing effects of the chloro and fluoro substituents. |

Experimental Workflow for Property Verification

To ensure the quality and identity of a research compound, a systematic workflow of characterization is essential. This process validates the material received from a supplier and ensures reproducibility in subsequent experiments.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination

Rationale: The melting point is a robust indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range often indicates the presence of impurities.

Methodology (Based on USP <741>):

-

Sample Preparation: Finely powder a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary in a calibrated digital melting point apparatus.

-

Ramp Rate: Use a rapid heating rate (e.g., 10 °C/min) for an initial approximate determination.

-

Precise Determination: For the accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The range is T1-T2.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for separating and quantifying components in a mixture. For a non-volatile solid like (2-Chloro-3-fluoropyridin-4-yl)methanol, a reversed-phase method is typically the most effective for assessing purity.

Methodology (General Starting Method):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV, set to a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm, determined by UV scan).

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety. Based on data for similar chemical structures and supplier safety information, the following precautions should be observed.

Table 3: GHS Hazard Information & Handling

| Parameter | Description | Source |

|---|---|---|

| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[4] Work should be conducted in a chemical fume hood. |

Concluding Remarks

(2-Chloro-3-fluoropyridin-4-yl)methanol is a compound with significant utility in synthetic and medicinal chemistry. A thorough understanding and verification of its physical properties are not merely academic exercises; they are critical, foundational steps for ensuring the success, safety, and reproducibility of the research in which it is employed. The protocols and data presented herein provide a comprehensive framework for researchers to confidently handle, characterize, and utilize this important chemical building block.

References

Sources

(2-Chloro-3-fluoropyridin-4-yl)methanol chemical structure and nomenclature

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanol: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: (2-Chloro-3-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxymethyl group on the pyridine core, provides multiple reactive sites for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its chemical structure, nomenclature, physicochemical properties, and safety profile. Furthermore, it details a robust, field-proven synthetic pathway from a commercially available precursor and explores its strategic application as a building block in the synthesis of complex, biologically active molecules.

Chemical Identity: Structure and Nomenclature

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and nomenclature. (2-Chloro-3-fluoropyridin-4-yl)methanol is a substituted pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is key to its chemical reactivity and utility.

Systematic Nomenclature and Identifiers: The compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) rules. The pyridine ring is the parent structure, and the substituents are numbered to give the locants the lowest possible values, starting from the nitrogen atom.

-

IUPAC Name: (2-Chloro-3-fluoropyridin-4-yl)methanol

-

Synonyms: 2-Chloro-3-fluoro-4-(hydroxymethyl)pyridine, 2-CHLORO-3-FLUORO-4-PYRIDINEMETHANOL[1][2]

The chemical structure is depicted below:

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClFNO | [3][4][5] |

| Molecular Weight | 161.56 g/mol | [1][3][4] |

| InChI | 1S/C6H5ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | [4] |

| InChI Key | GMUIRRXRGQQTNZ-UHFFFAOYSA-N | [4][5] |

| SMILES | Fc1c(nccc1CO)Cl |[4] |

Physicochemical and Safety Profile

Understanding the physical properties and safety information is critical for proper handling, storage, and application in a laboratory setting.

Physicochemical Properties: This compound is typically supplied as a solid, with physical characteristics that make it amenable to standard organic synthesis procedures.[3][4]

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Crystalline powder / Solid | [3][4] |

| Purity | ≥97% (Typical) | [3] |

| Density | 1.434 g/cm³ | [1] |

| Boiling Point | 263.7 °C at 760 mmHg | [1] |

| Flash Point | 113.3 °C | [1] |

| Refractive Index | 1.546 | [1] |

| Storage | Store at room temperature, keep container tightly sealed. |[3] |

Safety and Handling: (2-Chloro-3-fluoropyridin-4-yl)methanol is classified as harmful if swallowed. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Table 3: GHS Safety and Handling Information

| Category | Information | Source |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed | [4] |

| Hazard Class | Acute Toxicity 4 (Oral) |[4] |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a highly reliable and scalable approach involves the reduction of the corresponding carboxylic acid, which is a commercially available starting material. This strategy is favored in drug development for its predictability and high functional group tolerance.

Proposed Synthetic Pathway: The most logical and field-proven approach is the reduction of 2-Chloro-3-fluoropyridine-4-carboxylic acid (CAS 628691-93-0).[6][7] This transformation can be efficiently achieved using a borane reagent, such as Borane-tetrahydrofuran complex (BH₃•THF), which is known for its chemoselectivity in reducing carboxylic acids to alcohols without affecting other sensitive functional groups like the chloro- and fluoro-substituents on the aromatic ring.

The causality for selecting a borane-based reduction over harsher reagents like lithium aluminum hydride (LAH) lies in its milder reaction conditions and easier workup procedure. LAH is highly reactive and requires stringent anhydrous conditions and a more complex quenching process, whereas BH₃•THF offers a more user-friendly and safer alternative for this specific transformation.

Caption: Synthetic workflow for (2-Chloro-3-fluoropyridin-4-yl)methanol.

Applications in Medicinal Chemistry and Drug Development

The strategic value of (2-Chloro-3-fluoropyridin-4-yl)methanol lies in its identity as a trifunctional building block. Each functional group—the hydroxymethyl, the chloro, and the fluoro—provides a handle for distinct and orthogonal chemical transformations.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or transformed into an ether or ester.

-

Chloro Group (-Cl): Positioned at the C2 position of the pyridine ring, this chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, which is a cornerstone of modern medicinal chemistry for library synthesis.

-

Fluoro Group (-F): The fluorine atom at the C3 position significantly modulates the electronic properties of the pyridine ring. It is a weak C-F bond that can participate in certain cross-coupling reactions. More importantly, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.[7]

The presence of both chlorine and fluorine is particularly advantageous. Halogenated heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[8] This compound serves as a key precursor for synthesizing more complex molecules, including kinase inhibitors and other targeted therapeutics where a substituted pyridine core is required.[7]

Caption: Role as a versatile intermediate in drug discovery.

Experimental Protocols

The following protocols are representative and should be adapted based on specific laboratory conditions and scale.

Protocol 5.1: Synthesis via Carboxylic Acid Reduction

This protocol describes a self-validating system for the synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-3-fluoropyridine-4-carboxylic acid (1.0 eq).

-

Inerting and Dissolution: Purge the flask with dry nitrogen. Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via cannula and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the subsequent addition of the reducing agent.

-

Reagent Addition: Charge the dropping funnel with Borane-THF complex (1.0 M in THF, ~1.5 eq). Add the borane solution dropwise to the stirred carboxylic acid solution over 30-45 minutes, maintaining the internal temperature below 5 °C. The causality for slow addition is to prevent a dangerous temperature spike and to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane reagent.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any unreacted acidic starting material.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the pure (2-Chloro-3-fluoropyridin-4-yl)methanol.

Protocol 5.2: Downstream SₙAr Reaction (Representative)

This protocol illustrates the utility of the product as a substrate for nucleophilic aromatic substitution.

-

Reactant Setup: In a sealable reaction vial, dissolve (2-Chloro-3-fluoropyridin-4-yl)methanol (1.0 eq) and a desired primary or secondary amine (e.g., morpholine, 1.2 eq) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Seal the vial and heat the mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. Monitor by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and purify by chromatography to yield the 2-amino-substituted pyridine derivative.

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanol is a high-value chemical intermediate with significant potential in the field of drug discovery. Its trifunctional nature allows for diverse and orthogonal chemical modifications, making it an ideal scaffold for building complex molecular architectures. The synthetic route presented is robust and scalable, relying on a commercially available precursor. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain paramount to the efficient discovery and development of next-generation pharmaceuticals.

References

-

Molbase. 2-氯-3-氟-4-吡啶甲醇. [Link]

-

PubChem. 4-Chloro-3-fluoropyridine-2-methanamine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

CP Lab Safety. 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. Synthonix, Inc > Building Blocks > 1805639-41-1 | (2-chloro-4-fluoropyridin-3-yl)methanol [synthonix.com]

- 2. 1805639-41-1|(2-Chloro-4-fluoropyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-CHLORO-3-FLUORO-4-PYRIDINEMETHANOL(946127-54-4) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 [sigmaaldrich.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (2-Chloro-3-fluoropyridin-4-yl)methanol AldrichCPR 946127-54-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Determination of (2-Chloro-3-fluoropyridin-4-yl)methanol

From the Desk of the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of (2-Chloro-3-fluoropyridin-4-yl)methanol. Acknowledging that specific solubility data for this compound is not extensively published, this guide focuses on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility accurately and reliably. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring robust and reproducible results.

Part 1: Physicochemical Profile and Theoretical Framework

A thorough understanding of a compound's physicochemical properties is paramount to designing meaningful solubility studies. (2-Chloro-3-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative with the following key characteristics:

Table 1: Physicochemical Properties of (2-Chloro-3-fluoropyridin-4-yl)methanol

| Property | Value | Source |

| CAS Number | 946127-54-4 | |

| Molecular Formula | C₆H₅ClFNO | |

| Molecular Weight | 161.56 g/mol | |

| Physical Form | Solid |

The presence of chloro and fluoro groups, along with the pyridine nitrogen and the methanol functional group, suggests a molecule with moderate polarity. The pyridine ring, with a pKa typically around 5.2-6.0 for the protonated form, indicates that the compound's aqueous solubility will be pH-dependent.[1][2] At pH values more than two units below its pKa, the pyridine nitrogen will be protonated, likely leading to higher aqueous solubility. Conversely, in neutral or basic media, the un-ionized form will dominate, resulting in lower aqueous solubility.[3]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Therefore, it is anticipated that (2-Chloro-3-fluoropyridin-4-yl)methanol will exhibit higher solubility in polar organic solvents such as alcohols (methanol, ethanol), and polar aprotic solvents (acetonitrile, DMSO), and lower solubility in nonpolar solvents like hexane or toluene.[4]

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure) where the solid and solution phases are in equilibrium.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[3][7]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a shorter time frame.[5][6] While useful for high-throughput screening in early drug discovery, it does not represent the true thermodynamic equilibrium.[3][6]

This guide will focus on the determination of thermodynamic solubility, which is essential for formulation development and accurate biopharmaceutical classification.[6][8]

Part 2: Experimental Determination of Equilibrium Solubility

The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of (2-Chloro-3-fluoropyridin-4-yl)methanol using the shake-flask method.[3][7][9]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the thermodynamic solubility of (2-Chloro-3-fluoropyridin-4-yl)methanol in various solvents at a controlled temperature.

Materials:

-

(2-Chloro-3-fluoropyridin-4-yl)methanol (ensure purity is documented)

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol, acetonitrile, DMSO, toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid (2-Chloro-3-fluoropyridin-4-yl)methanol to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium with a saturated solution has been achieved. A 5-fold excess over the estimated solubility is a good starting point.[10]

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time.[9] A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[3][5][9] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of subsequent measurements does not significantly change.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.[4]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[4]

-

Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as the HPLC-UV method described in the next section.

Diagram 1: Workflow for Shake-Flask Solubility Determination A visual representation of the step-by-step experimental process.

Part 3: Analytical Quantification

An accurate and validated analytical method is the cornerstone of reliable solubility data.[3] For a UV-active compound like (2-Chloro-3-fluoropyridin-4-yl)methanol, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly suitable.[11][12]

Protocol 2: RP-HPLC Method for Quantification

Objective: To develop and validate an RP-HPLC method for the accurate quantification of (2-Chloro-3-fluoropyridin-4-yl)methanol.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other mobile phase modifier

Method Development & Validation:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Aromatic pyridine derivatives often have strong absorbance in the 254-280 nm range.[1][12]

-

Mobile Phase Optimization: Start with an isocratic mobile phase, such as 50:50 Acetonitrile:Water with 0.1% Formic Acid. Adjust the ratio to achieve a good peak shape and a retention time of 3-10 minutes.[1][2] The acidic modifier helps to ensure consistent protonation of the pyridine nitrogen, leading to sharper peaks.[1]

-

Calibration: Prepare a series of standard solutions of (2-Chloro-3-fluoropyridin-4-yl)methanol of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity with a correlation coefficient (r²) > 0.99.[11]

-

Validation: The method should be validated for specificity, accuracy, and precision as per ICH guidelines.[11]

-

Specificity: Ensure no interfering peaks from the solvent or matrix are present at the retention time of the analyte.

-

Accuracy: Analyze samples with known concentrations and ensure the measured values are within an acceptable percentage of the true values.

-

Precision: Perform replicate injections of the same sample to ensure the results are consistent (low relative standard deviation).

-

Diagram 2: HPLC Method Development Logic A flowchart illustrating the decision-making process for creating a robust analytical method.

Part 4: Data Presentation and Interpretation

The experimentally determined solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature. A comprehensive report will include the solubility data in a variety of solvents, providing a clear profile of the compound's behavior.

Table 2: Solubility Data Template for (2-Chloro-3-fluoropyridin-4-yl)methanol

| Solvent | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Data] | [Calculated Data] |

| pH 7.4 Buffer | 25 | [Experimental Data] | [Calculated Data] |

| Methanol | 25 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

| Toluene | 25 | [Experimental Data] | [Calculated Data] |

This structured approach, from understanding the compound's intrinsic properties to applying a rigorous, validated experimental protocol, ensures the generation of high-quality, reliable solubility data. Such data is indispensable for making informed decisions in process chemistry, formulation development, and preclinical studies.

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-

Zarghampour, et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024. Available from: [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

-

ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. 2021. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019. Available from: [Link]

-

Xiong J, et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354. Available from: [Link]

-

Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). 1980. Available from: [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Spectral Analysis of (2-Chloro-3-fluoropyridin-4-yl)methanol for Pharmaceutical Research and Development

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is paramount. (2-Chloro-3-fluoropyridin-4-yl)methanol, a substituted pyridine, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their prevalence in a wide array of bioactive molecules. The arrangement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring creates a unique electronic and steric environment, making a thorough understanding of its structure essential for predicting its reactivity, metabolic stability, and potential as a pharmaceutical intermediate.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectral analysis of (2-Chloro-3-fluoropyridin-4-yl)methanol. Rather than merely presenting data, this guide delves into the causality behind the experimental choices and the interpretation of the resulting spectra, empowering researchers to not only replicate these analyses but also to apply these principles to other novel compounds. While specific spectral data for this compound is available from commercial suppliers such as ChemicalBook, which lists ¹H NMR, ¹³C NMR, IR, and MS spectra, this guide will focus on the foundational principles and expected outcomes of such analyses.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For a molecule such as (2-Chloro-3-fluoropyridin-4-yl)methanol, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of (2-Chloro-3-fluoropyridin-4-yl)methanol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 | ~7.5 - 7.8 | Doublet | ~5-6 Hz (³J H-H) |

| H-6 | ~8.2 - 8.5 | Doublet | ~5-6 Hz (³J H-H) |

| -CH₂- | ~4.5 - 4.8 | Singlet (or doublet if coupled to OH) | - |

| -OH | Variable | Broad Singlet | - |

Causality Behind the Assignments:

-

Aromatic Protons (H-5 and H-6): The protons on the pyridine ring are in a deshielded environment due to the ring current and the electron-withdrawing nature of the nitrogen atom. H-6 is expected to be further downfield than H-5 due to its proximity to the electronegative nitrogen. They will appear as doublets due to coupling with each other.

-

Methylene Protons (-CH₂-): These protons are adjacent to an oxygen atom and the aromatic ring, placing them in a relatively deshielded environment. In an anhydrous solvent, this signal will likely appear as a singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature, due to hydrogen bonding. It typically appears as a broad singlet and may not always be observed.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of (2-Chloro-3-fluoropyridin-4-yl)methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for instance, DMSO-d₆ can help in observing exchangeable protons like the -OH group.

-

Spectrometer Setup: Utilize a 400 MHz or higher field NMR spectrometer for better resolution.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width (typically 0-12 ppm for ¹H NMR), the number of scans (depending on sample concentration), and the relaxation delay.

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms and their positions on the pyridine ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~155 - 160 (doublet due to C-F coupling) |

| C-4 | ~140 - 145 |

| C-5 | ~120 - 125 |

| C-6 | ~145 - 150 |

| -CH₂- | ~60 - 65 |

Causality Behind the Assignments:

-

C-2 and C-3: These carbons are directly attached to electronegative halogen atoms, causing them to be significantly deshielded and appear at a lower field. The C-3 signal is expected to be a doublet due to coupling with the fluorine atom.

-

C-4 and C-6: These carbons are also part of the electron-deficient pyridine ring and will be found in the aromatic region.

-

C-5: This carbon is the least deshielded of the aromatic carbons.

-

-CH₂-: The carbon of the hydroxymethyl group will be in the typical range for a carbon singly bonded to an oxygen atom.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For (2-Chloro-3-fluoropyridin-4-yl)methanol, the key vibrational modes will be associated with the O-H, C-H, C-O, C-N, and C-halogen bonds.

Expected IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C and C=N stretch (aromatic ring) | 1400-1600 | Medium to Strong |

| C-O stretch (primary alcohol) | 1000-1075 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

| C-F stretch | 1000-1400 | Strong |

Experimental Protocol for FTIR (Solid Sample):

A common method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: Grind 1-2 mg of (2-Chloro-3-fluoropyridin-4-yl)methanol with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Method.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For (2-Chloro-3-fluoropyridin-4-yl)methanol (Molecular Weight: 161.56 g/mol ), Electron Ionization (EI) is a common technique.

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak at m/z = 161 is expected, corresponding to the intact molecule with one electron removed. Due to the presence of chlorine, an M+2 peak at m/z = 163 with approximately one-third the intensity of the M⁺ peak should be observed, which is a characteristic isotopic signature for a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z = 160.

-

Loss of the hydroxyl group: [M-OH]⁺ at m/z = 144.

-

Loss of the hydroxymethyl group: [M-CH₂OH]⁺ at m/z = 130.

-

Cleavage of the C-Cl bond: [M-Cl]⁺ at m/z = 126.

-

Caption: Predicted Mass Spectrometry Fragmentation of (2-Chloro-3-fluoropyridin-4-yl)methanol.

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of (2-Chloro-3-fluoropyridin-4-yl)methanol, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the identity and purity of this important pharmaceutical building block. By understanding the principles behind the data acquisition and interpretation, researchers can effectively apply these powerful analytical tools to accelerate the drug discovery and development process.

References

-

MySkinRecipes. ((2-Chloro-3-fluoropyridin-4-yl)methanol). Available at: [Link]

-

PubChem. ((2-chloro-3-fluoropyridin-4-yl)methanol). Available at: [Link]

Sources

A Technical Guide to the Retrosynthesis of Substituted Fluoropyridines

Introduction

The incorporation of fluorine into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The unique physicochemical properties imparted by the fluorine atom—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—make fluoropyridines highly sought-after motifs in drug discovery.[4][5] Consequently, robust and versatile synthetic strategies are paramount for accessing structurally diverse fluoropyridine derivatives. This guide provides an in-depth analysis of the core retrosynthetic strategies for preparing substituted fluoropyridines, focusing on the underlying principles, practical applications, and comparative advantages of each approach.

From a retrosynthetic perspective, the disconnection of a C-F bond on a pyridine ring reveals several strategic precursor classes. The optimal choice depends heavily on the desired substitution pattern (regiochemistry), functional group tolerance, and scalability. This guide will explore the primary disconnection pathways, providing researchers with the causal logic needed to select and implement the most effective synthetic route.

Core Retrosynthetic Strategies

The primary methods for synthesizing fluoropyridines can be broadly categorized into four main retrosynthetic disconnections:

-

C-X Disconnection (X = Halogen, NO₂, OTf): Nucleophilic Aromatic Substitution (SNAr)

-

C-N Disconnection: Diazotization of Aminopyridines

-

C-H Disconnection: Direct C-H Fluorination

-

Ring Transformation: Activation via Pyridine N-Oxides

The following sections will delve into the mechanistic basis and practical application of each strategy.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is one of the most reliable and widely used methods for introducing fluorine. The retrosynthetic disconnection involves replacing a fluoride with a suitable leaving group (X) at an activated position on the pyridine ring.

C-F Bond <== C-X Bond (X = Cl, Br, NO₂) + Fluoride Source

The pyridine ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, facilitates nucleophilic attack. This effect is often enhanced by additional electron-withdrawing groups.

1.1 Halogen Exchange (HALEX) Reaction

The HALEX reaction involves the displacement of a chloro or bromo substituent with fluoride.[6] This method is a workhorse in industrial synthesis due to the relatively low cost of starting materials.

Causality and Mechanistic Insight: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The rate-determining step is typically the initial attack of the fluoride ion. The high electronegativity of fluorine paradoxically makes fluoride a better leaving group in the reverse reaction, but under anhydrous conditions with a suitable fluoride source (e.g., KF, CsF), the equilibrium can be driven forward. The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is opposite to that in SN1/SN2 reactions. This is because the C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[7][8]

Key Considerations:

-

Fluoride Source: Anhydrous spray-dried potassium fluoride (KF) is common. The use of phase-transfer catalysts (e.g., phosphonium salts) or crown ethers can enhance the solubility and nucleophilicity of the fluoride salt.

-

Solvents: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to achieve the high temperatures often necessary for the reaction and to dissolve the fluoride salts.[6]

-

Activation: The HALEX reaction is most efficient for chloro- or bromopyridines with electron-withdrawing groups positioned ortho or para to the leaving group. Unactivated systems require harsh conditions.[6][9] For instance, replacing a chlorine at the 3-position is significantly more difficult than at the 2- or 4-positions.[9]

1.2 Fluorodenitration

Replacing a nitro group (-NO₂) with fluoride is another powerful SNAr strategy. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions due to its strong electron-withdrawing nature, which highly activates the ring for nucleophilic attack.[10][11]

Causality and Mechanistic Insight: The mechanism is analogous to the HALEX reaction. The potent activating effect of the nitro group often allows for milder reaction conditions compared to halogen exchange.[12] This method is particularly effective for synthesizing 2- or 4-fluoropyridines from the corresponding nitropyridine precursors.[12] Even 3-nitropyridines can undergo fluorodenitration if other activating groups are present.[10][12][13]

Key Reagents: Tetrabutylammonium fluoride (TBAF) is an effective fluoride source for this transformation, often allowing the reaction to proceed under mild conditions, even in the presence of some water.[12]

Strategy 2: Diazotization of Aminopyridines (Balz-Schiemann Reaction)

This classic transformation provides a retrosynthetic link from a fluoropyridine to an aminopyridine precursor.

C-F Bond <== C-NH₂ Bond

The Balz-Schiemann reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt.[14][15] This salt is then isolated and thermally decomposed to yield the aryl fluoride.[15][16]

Causality and Mechanistic Insight: The reaction proceeds through the formation of an aryl diazonium cation (Ar-N₂⁺), which upon heating, releases nitrogen gas to form a highly reactive aryl cation intermediate. This cation is then trapped by the fluoride from the BF₄⁻ counterion.[16] While effective, the reaction can be hazardous on a large scale due to the potentially explosive nature of diazonium salts.[12][16]

Modifications and Alternatives:

-

Counterions: Hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can be used instead of tetrafluoroborates, sometimes leading to improved yields.[14][15]

-

In Situ Diazotization: Diazotization can be performed using nitrosonium salts like [NO]SbF₆.[14]

-

Anhydrous HF: Conducting the diazotization in anhydrous hydrogen fluoride is an alternative that avoids the isolation of the diazonium salt.[9][17]

Strategy 3: Direct C–H Fluorination

The direct conversion of a C-H bond to a C-F bond is the most atom-economical approach, representing a modern and highly sought-after strategy in synthesis.

C-F Bond <== C-H Bond

This approach avoids the pre-functionalization required in SNAr or Balz-Schiemann reactions, making it ideal for late-stage fluorination of complex molecules.

Causality and Mechanistic Insight: Direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack. However, specific reagents and strategies have been developed to overcome this. A notable method employs silver(II) fluoride (AgF₂) for the selective fluorination of C-H bonds adjacent to the nitrogen atom (i.e., at the 2-position).[1][18] The reaction is proposed to proceed through a Chichibabin-like mechanism.[1][2] This method is remarkable for its high regioselectivity and mild reaction conditions (ambient temperature).[1][18]

More recently, methods for formal meta-C–H fluorination have been developed using a dearomatization–fluorination–rearomatization strategy with electrophilic fluorine sources like Selectfluor®.[2]

Key Advantages:

-

Step Economy: Eliminates the need for precursor synthesis (e.g., chlorination or nitration).

-

Late-Stage Functionalization: Allows for the introduction of fluorine at a late stage in a synthetic sequence, which is highly valuable in drug discovery programs.[2][7]

Strategy 4: Activation via Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates that dramatically alter the reactivity of the pyridine ring, enabling fluorination at positions that are otherwise difficult to functionalize.

Fluoropyridine <== Pyridine N-Oxide

Causality and Mechanistic Insight: The N-oxide group is strongly electron-withdrawing, which activates the 2- and 4-positions towards nucleophilic attack. Furthermore, it can be activated by various reagents (e.g., Tf₂O, POCl₃) to generate a good leaving group at the 2-position, which is then displaced by fluoride. A powerful modern method involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for nucleophilic fluorination under mild, metal-free conditions.[12][19][20] This approach shows broad functional group compatibility and is highly regioselective for the 2-position.[12][19]

This strategy has also been successfully applied to the synthesis of meta-substituted fluoropyridines, which are notoriously difficult to prepare via traditional nucleophilic substitution on the corresponding pyridine.[21][22] For example, direct fluorination of 3-bromo-4-nitropyridine N-oxide occurs at the 3-position (meta to the nitrogen), a result of the powerful activating effect of the N-oxide group altering the ring's electronic properties.[22]

Comparative Analysis of Strategies

| Strategy | Precursor | Key Reagents | Position Selectivity | Pros | Cons |

| HALEX (SNAr) | Chloro/Bromopyridine | Anhydrous KF, CsF | Activated 2- & 4-positions | Scalable, cost-effective precursors | Often requires harsh conditions, limited to activated systems |

| Fluorodenitration (SNAr) | Nitropyridine | TBAF, KF | 2- & 4-positions | Milder conditions than HALEX, good leaving group | Nitro group introduction can be difficult, potential for side reactions |

| Balz-Schiemann | Aminopyridine | NaNO₂, HBF₄ | Position of amino group | Well-established, predictable regioselectivity | Potentially hazardous (diazonium salts), stoichiometric waste |

| Direct C-H Fluorination | Parent Pyridine | AgF₂, Selectfluor® | 2-position (AgF₂), 3-position (via dearomatization) | High atom economy, ideal for late-stage functionalization | Reagent cost, substrate scope can be limited |

| Pyridine N-Oxide | Pyridine N-Oxide | Tf₂O, F⁻ source | 2-position (via ammonium salt), 3-position (direct) | Mild conditions, high regioselectivity, accesses difficult isomers | Requires extra step (oxidation to N-oxide) |

Experimental Protocols

Protocol 1: Synthesis of a 2-Fluoropyridine via a Pyridylammonium Salt from a Pyridine N-Oxide

This protocol is adapted from a method demonstrating a regioselective, metal-free conversion of pyridine N-oxides to 2-fluoropyridines.[12][19]

Step 1: Formation of the 2-Pyridyltrialkylammonium Salt

-

To a solution of the substituted pyridine N-oxide (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere, add triethylamine (3.0 mmol, 3.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.5 mmol, 1.5 equiv.) dropwise over 5 minutes.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

-

The resulting pyridyltrialkylammonium triflate salt can often be precipitated by the addition of diethyl ether, collected by filtration, and used in the next step without further purification.

Step 2: Nucleophilic Fluorination

-

To a vial containing the dried pyridyltrialkylammonium salt (1.0 mmol) and cesium fluoride (CsF) (3.0 mmol, 3.0 equiv.), add anhydrous acetonitrile (5 mL).

-

Seal the vial and heat the mixture to 80 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoropyridine derivative.

Protocol 2: Direct C-H Fluorination of a Pyridine using AgF₂

This protocol is based on the method developed for site-selective fluorination adjacent to the ring nitrogen.[1][18]

Methodology: Caution: AgF₂ is hygroscopic and reacts with water. While robust procedures exist, handling in a controlled environment (glovebox) is recommended for optimal results.

-

In a glovebox, add the substituted pyridine (0.5 mmol) to a vial.

-

Add anhydrous acetonitrile (2.5 mL).

-

Add silver(II) fluoride (AgF₂) (1.0 mmol, 2.0 equiv.) in one portion.

-

Seal the vial and remove it from the glovebox.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours. The reaction is typically rapid.

-

Monitor the reaction by GC-MS or ¹⁹F NMR of an aliquot.

-

Upon completion, quench the reaction by passing the mixture through a short plug of Celite and silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-fluoropyridine product.

Visualization of Retrosynthetic Pathways

Logical Flow of Retrosynthetic Analysis

The following diagram illustrates the decision-making process when choosing a retrosynthetic strategy for a target fluoropyridine.

Caption: Decision tree for selecting a retrosynthetic approach.

SNAr Mechanism: Meisenheimer Complex Formation

This diagram shows the generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on an activated 2-halopyridine.

Caption: Generalized SNAr mechanism on a pyridine ring.

Conclusion

The synthesis of substituted fluoropyridines is a dynamic field with a rich history and an exciting future. While traditional methods like the HALEX and Balz-Schiemann reactions remain valuable for their reliability and scalability, modern approaches such as direct C-H fluorination and N-oxide activation are revolutionizing the field. These newer methods offer unparalleled efficiency for late-stage functionalization, enabling chemists to rapidly explore chemical space in the development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanistic principles behind each retrosynthetic strategy is crucial for selecting the optimal route to any given fluoropyridine target, balancing factors of regioselectivity, functional group compatibility, and overall step economy.

References

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters URL: [Link]

-

Title: Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction Source: PubMed URL: [Link]

-

Title: Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: Chemical Communications URL: [Link]

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling Source: Organic Letters URL: [Link]

-

Title: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction Source: Scilit URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

-

Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Source: ResearchGate URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling Source: PubMed URL: [Link]

-

Title: Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Source: Semantic Scholar URL: [Link]

-

Title: A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Source: SciSpace URL: [Link]

-

Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: MDPI URL: [Link]

-

Title: Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides Source: Journal of Nuclear Medicine URL: [Link]

-

Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design Source: PubMed URL: [Link]

-

Title: Halex Comparative Reaction Source: gChem Global URL: [Link]

-

Title: ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Source: ResearchGate URL: [Link]

-

Title: Balz–Schiemann reaction Source: Wikipedia URL: [Link]

-

Title: The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Balz–Schiemann reaction Source: Grokipedia URL: [Link]

-

Title: Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries Source: Mansoura Journal of Chemistry URL: [Link]

-

Title: Balz-Schiemann Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of fluorinated pyridines Source: ResearchGate URL: [Link]

- Title: Process for preparing ring-fluorinated aromatics Source: Google Patents URL

-

Title: Balz Schiemann Reaction Mechanism Source: BYJU'S URL: [Link]

-

Title: Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Source: ResearchGate URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: ResearchGate URL: [Link]

-

Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gchemglobal.com [gchemglobal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 14. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 15. byjus.com [byjus.com]

- 16. grokipedia.com [grokipedia.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

(2-Chloro-3-fluoropyridin-4-yl)methanol: A Technical Guide for the Research Scientist

Introduction: The Strategic Value of Halogenated Pyridines in Modern Chemistry

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. These substitutions can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in numerous bioactive compounds, is a prime candidate for such strategic halogenation. This guide provides an in-depth technical overview of (2-Chloro-3-fluoropyridin-4-yl)methanol, a valuable building block for researchers and drug development professionals. We will delve into its commercial availability, synthesis, key chemical properties, and applications, offering field-proven insights into its utility.

Commercial Availability and Physicochemical Properties

(2-Chloro-3-fluoropyridin-4-yl)methanol is commercially available from several suppliers, including major international distributors like Sigma-Aldrich, as well as specialized chemical providers.[1] This accessibility makes it a readily procurable starting material for various research and development endeavors.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 946127-54-4 | [1][2] |

| Molecular Formula | C₆H₅ClFNO | [1][2] |

| Molecular Weight | 161.56 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Boiling Point | 263.684 °C at 760 mmHg | [2] |

| Density | 1.434 g/cm³ | [2] |

| Flash Point | 113.272 °C | [2] |

| Refractive Index | 1.546 | [2] |

Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol: A Practical Approach

The most direct and practical laboratory synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanol involves the reduction of the corresponding commercially available aldehyde, 2-Chloro-3-fluoropyridine-4-carboxaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).